Antifungal Activity Against Fusarium oxysporum: DAMM Derivative Comparison
In a 2023 head-to-head study (Molbank, MDPI), diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (DAMM 1) was directly compared against four other DAMM derivatives for mycelial growth inhibition of Fusarium oxysporum. DAMM 1 (4-chloro) exhibited an IC₅₀ of 18–35 µM with a fungistatic effect, whereas DAMM 5 (unsubstituted phenyl) achieved an IC₅₀ of 13 nM with a fungicidal effect [1]. The study explicitly concluded that the para-chloro substituent exerted an unfavorable impact on bioactivity relative to the unsubstituted phenyl ring [1].
| Evidence Dimension | Antifungal IC₅₀ against Fusarium oxysporum mycelial growth (72 h) |
|---|---|
| Target Compound Data | IC₅₀ = 18–35 µM (fungistatic) |
| Comparator Or Baseline | DAMM 5 (diethyl 2-((phenylamino)methylene)malonate, CAS 54535-22-7): IC₅₀ = 13 nM (0.013 µM, fungicidal); DAMM 2 (2-nitro): IC₅₀ < 0.5 µM (fungicidal) |
| Quantified Difference | DAMM 5 is >1,000-fold more potent than DAMM 1; DAMM 2 is >36-fold more potent |
| Conditions | In vitro mycelial growth inhibition assay; 5 concentrations (10–0.01 µg/µL); 72 h exposure; positive controls: Dithane (mancozeb) and Rovral (iprodione); Tukey test (p < 0.05) |
Why This Matters
Procurement for antifungal screening must account for the fact that the 4-chloro DAMM is among the least active in the series; its primary value lies as a negative control or scaffold for probing the detrimental effect of para-EWG substitution, rather than as a lead antifungal candidate.
- [1] Cely-Veloza, W.F.; et al. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank 2023, 2023(2), M1630. https://doi.org/10.3390/M1630 View Source
